molecular formula C6H10Cl2N2 B8036278 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride

3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride

Cat. No.: B8036278
M. Wt: 181.06 g/mol
InChI Key: QFIUGESFBXSOGU-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group at the 3-position and two methyl groups at the 1- and 5-positions of the pyrazole ring, with an additional hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1,5-dimethyl-1H-pyrazole. This can be achieved through the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Addition Reactions: The pyrazole ring can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield pyrazole alcohols or other reduced forms.

Scientific Research Applications

3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The pyrazole ring can also interact with various molecular targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-1H-pyrazole hydrochloride: Lacks the methyl groups at the 1- and 5-positions.

    1,5-dimethyl-1H-pyrazole: Lacks the chloromethyl group.

    3-(bromomethyl)-1,5-dimethyl-1H-pyrazole hydrochloride: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride is unique due to the combination of its chloromethyl group and the specific positioning of the methyl groups on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(chloromethyl)-1,5-dimethylpyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-5-3-6(4-7)8-9(5)2;/h3H,4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIUGESFBXSOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To (1,5-dimethyl-1H-pyrazol-3-yl)methanol (5.01 g, 39.71 mmol) in DCM (80 mL) at 0° C. was cautiously added thionyl chloride (25 mL, 343.6 mmol). The cold bath was removed and the reaction mixture was stirred at ambient temperature for 3 hours. The reaction mixture was concentrated under reduced pressure to give crude product (7.32 g).
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

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